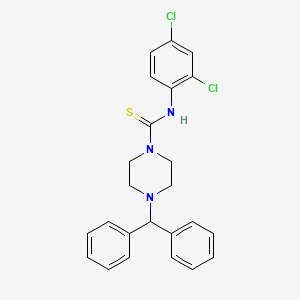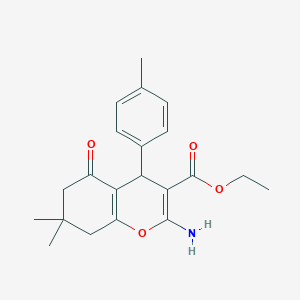![molecular formula C22H21N5O2S B10876869 4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide](/img/structure/B10876869.png)
4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N~1~-{2-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE is a complex organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
The synthesis of 4-METHYL-N~1~-{2-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include the following steps:
Formation of Benzimidazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydrazonoyl Formation: The benzimidazole derivative is then reacted with hydrazonoyl chloride to introduce the hydrazonoyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-METHYL-N~1~-{2-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-METHYL-N~1~-{2-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-{2-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-METHYL-N~1~-{2-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE include other benzimidazole derivatives such as:
2-Substituted Benzimidazoles: Known for their antimicrobial and antifungal activities.
Benzimidazole Sulfonamides: These compounds share the sulfonamide group and exhibit similar biological activities.
Hydrazonoyl Benzimidazoles: These derivatives are studied for their potential anticancer properties.
The uniqueness of 4-METHYL-N~1~-{2-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-methyl-N-[2-[(E)-[(1-methylbenzimidazol-2-yl)hydrazinylidene]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H21N5O2S/c1-16-11-13-18(14-12-16)30(28,29)26-19-8-4-3-7-17(19)15-23-25-22-24-20-9-5-6-10-21(20)27(22)2/h3-15,26H,1-2H3,(H,24,25)/b23-15+ |
InChI Key |
YRTASHNVVQDUTR-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/NC3=NC4=CC=CC=C4N3C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NNC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10876791.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10876797.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10876802.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10876813.png)

![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
![2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid](/img/structure/B10876828.png)
![2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10876832.png)

![N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10876846.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)

![2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876851.png)
![6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one](/img/structure/B10876858.png)
